molecular formula C19H28ClNO B12359652 2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one,monohydrochloride

2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one,monohydrochloride

Cat. No.: B12359652
M. Wt: 321.9 g/mol
InChI Key: HQTVKOXJEWJLCW-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one, monohydrochloride (IUPAC name), is a synthetic cathinone derivative with the molecular formula C₁₉H₂₇NO·HCl and a molecular weight of 321.9 g/mol. This compound is structurally characterized by a pyrrolidine ring linked to a pentanone backbone and a 5,6,7,8-tetrahydronaphthalen-2-yl (tetralin) substituent. Its hydrochloride salt form enhances stability and solubility, making it suitable for forensic and pharmacological studies .

The compound, often abbreviated as TH-PVP in non-academic contexts (though per instructions, abbreviations are avoided here), has been identified as a novel psychoactive substance (NPS) in forensic analyses .

Properties

Molecular Formula

C19H28ClNO

Molecular Weight

321.9 g/mol

IUPAC Name

2-pyrrolidin-1-yl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one;hydrochloride

InChI

InChI=1S/C19H27NO.ClH/c1-2-7-18(20-12-5-6-13-20)19(21)17-11-10-15-8-3-4-9-16(15)14-17;/h10-11,14,18H,2-9,12-13H2,1H3;1H

InChI Key

HQTVKOXJEWJLCW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC2=C(CCCC2)C=C1)N3CCCC3.Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation for Ketone Backbone Synthesis

The tetrahydronaphthalenyl pentanone backbone is synthesized via Friedel-Crafts acylation of 5,6,7,8-tetrahydronaphthalene (tetralin) with valeroyl chloride or its equivalent.

Procedure (,):

  • Reagents : Tetralin (1.0 equiv), valeroyl chloride (1.2 equiv), AlCl₃ (1.5 equiv) in dichloromethane (DCM).
  • Conditions : Dropwise addition of valeroyl chloride to a cooled (0°C) mixture of tetralin and AlCl₃. Reaction proceeds at 0°C for 1 h, then room temperature for 12 h.
  • Workup : Quench with ice-water, extract with DCM, dry (Na₂SO₄), and concentrate.
  • Yield : 75–85% of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one ().

Key Data :

Parameter Value
Reaction Time 13 h
Purity (GC-MS) >95%
Byproducts Diacylated products (<5%)

α-Bromination of the Ketone Intermediate

The ketone is brominated at the α-position to enable subsequent amination.

Procedure (,):

  • Reagents : Ketone (1.0 equiv), N-bromosuccinimide (NBS, 1.1 equiv), dibenzoyl peroxide (radical initiator, 5 mol%) in benzene.
  • Conditions : Reflux under argon for 4 h.
  • Workup : Cool, add triethylamine, extract with CH₂Cl₂, dry, and concentrate.
  • Yield : 59–68% of 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one ().

Key Data :

Parameter Value
Selectivity α-Bromination (>90%)
Side Reactions β-Bromination (<10%)

Nucleophilic Substitution with Pyrrolidine

The α-bromoketone undergoes nucleophilic substitution with pyrrolidine to introduce the pyrrolidinyl group.

Procedure (,):

  • Reagents : α-Bromoketone (1.0 equiv), pyrrolidine (2.2 equiv) in diethyl ether.
  • Conditions : Stir at room temperature for 24 h.
  • Workup : Extract with 1 M HCl, basify with Na₂CO₃, extract with ether, dry, and concentrate.
  • Yield : 70–80% of 2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one ().

Optimization Note :

  • Excess pyrrolidine ensures complete substitution.
  • Ether is preferred over ethanol to minimize SN1 side reactions.

Hydrochloride Salt Formation

The free base is converted to the monohydrochloride salt for stability.

Procedure (,):

  • Reagents : Free base (1.0 equiv), 2 M HCl in ether.
  • Conditions : Add HCl dropwise to a stirred solution of the free base in ether until precipitation ceases.
  • Workup : Filter the precipitate, wash with cold ether, and dry under vacuum.
  • Yield : 90–95% of TH-PVP·HCl ().

Analytical Confirmation ():

Technique Result
FTIR-ATR N-H stretch at 2,550 cm⁻¹ (HCl salt)
NMR (CDCl₃) δ 1.85 (m, 4H, pyrrolidine CH₂)

Alternative Synthetic Approaches

One-Pot Bromination-Amination

A streamlined method combines bromination and amination in a single pot ():

  • Reagents : Ketone (1.0 equiv), NBS (1.1 equiv), pyrrolidine (2.5 equiv), AIBN (5 mol%) in CCl₄.
  • Conditions : Reflux for 6 h.
  • Yield : 60–65% of free base.

Grignard Addition (Less Common)

A less efficient route involves Grignard reagent addition to a pre-functionalized tetrahydronaphthalenyl carbonyl precursor ():

  • Reagents : Tetrahydronaphthalenyl nitrile, pentylmagnesium bromide.
  • Yield : <40% due to steric hindrance.

Critical Analysis of Methodologies

Method Advantages Limitations
Friedel-Crafts Route High yield, scalability Requires hazardous AlCl₃
One-Pot Bromination Reduced steps Lower yield
Grignard Addition Avoids bromination Low efficiency, poor scalability

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Overview

2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one monohydrochloride is a synthetic compound belonging to the class of pyrrolidine derivatives. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry, pharmacology, and analytical chemistry. Its structural characteristics suggest possible interactions with biological systems, making it a candidate for further research.

Pharmacological Studies

The compound is primarily investigated for its pharmacological properties. Research indicates that derivatives of pyrrolidinyl compounds often exhibit stimulant effects and may interact with neurotransmitter systems. For instance, studies have shown that similar compounds can act as inhibitors of certain enzymes or receptors involved in neurotransmission, such as dopamine and serotonin receptors .

Case Study:
A study on related compounds demonstrated that they could modulate dopaminergic activity, potentially influencing mood and cognition. This suggests that 2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one monohydrochloride might also exhibit similar effects, warranting further exploration in neuropharmacology.

Analytical Chemistry

In analytical chemistry, the compound can serve as a reference standard for the detection and quantification of similar substances in biological samples. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are employed to analyze complex mixtures where this compound might be present .

Data Table: Analytical Techniques for Compound Detection

TechniqueApplicationReference
Gas Chromatography (GC)Separation of volatile compounds
Liquid Chromatography (LC)Analysis of non-volatile compounds
Mass Spectrometry (MS)Identification and quantification

Toxicology Studies

Given its structural similarity to known psychoactive substances, toxicological assessments are essential to evaluate the safety profile of 2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one monohydrochloride. Research into related compounds has shown that they can induce neurotoxic effects or other adverse reactions .

Case Study:
A comprehensive toxicological evaluation of a related compound revealed significant neurotoxic effects at certain dosages. Such findings highlight the importance of thorough safety assessments for 2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one monohydrochloride before any potential therapeutic use.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or pain.

Comparison with Similar Compounds

α-Pyrrolidinovalerophenone (α-PVP)

  • Structure: Shares the pyrrolidine and pentanone backbone but substitutes the tetralin group with a phenyl ring.
  • α-PVP is associated with potent stimulant effects and a high risk of abuse, whereas the tetralin substitution may modulate receptor affinity or duration of action.

3',4'-Methylenedioxy-α-PVP (MDPV)

  • Structure : Features a methylenedioxy ring fused to the phenyl group.
  • Key Differences :
    • The methylenedioxy group enhances serotonin receptor affinity, contributing to entactogenic effects absent in the subject compound.
    • MDPV’s phenyl ring vs. the tetralin group in the subject compound may result in distinct metabolic pathways (e.g., cytochrome P450 interactions) .

Pyrovalerone

  • Structure: Lacks the extended pentanone chain, with a shorter alkyl group.

Physicochemical and Pharmacokinetic Properties

Property Subject Compound α-PVP MDPV
Molecular Weight (g/mol) 321.9 275.4 305.3
logP (Predicted) 3.8–4.2 2.9–3.4 3.1–3.6
Substituent 5,6,7,8-Tetrahydronaphthalen-2-yl Phenyl 3,4-Methylenedioxyphenyl
Hydrochloride Salt Yes Yes Yes

Notes:

  • The higher logP of the subject compound suggests greater lipid solubility, which may correlate with prolonged half-life or tissue accumulation .
  • Structural modifications influence metabolic stability; for example, tetralin rings are less prone to oxidative metabolism than phenyl groups.

Pharmacological and Forensic Relevance

  • Receptor Binding: Preliminary studies on similar compounds indicate that pyrrolidinophenones primarily inhibit dopamine and norepinephrine transporters (DAT/NET).
  • Forensic Detection : The compound has been identified in forensic screenings, though its prevalence remains lower than α-PVP or MDPV. Its unique mass spectral signature (e.g., base peak at m/z 126 for pyrrolidine fragmentation) aids differentiation .

Research Findings and Limitations

  • In Vivo Data: No peer-reviewed studies on the subject compound’s behavioral or toxicological effects exist. Data are extrapolated from structural analogs.
  • Metabolism : Predicted hepatic oxidation pathways involve tetralin ring hydroxylation and N-dealkylation, but empirical studies are lacking.

Biological Activity

2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones. This compound is characterized by its unique structural features, which include a pyrrolidine ring and a naphthalene moiety. Understanding its biological activity is crucial for evaluating its potential applications and risks.

  • Molecular Formula : C15H21N
  • Molecular Weight : 227.34 g/mol
  • CAS Number : Not explicitly provided in the search results but can be derived from structural data.

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. Research indicates that it may act as a stimulant, similar to other compounds in the cathinone class. Key mechanisms include:

  • Dopamine Reuptake Inhibition : Similar to other stimulants, this compound may inhibit the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action can enhance mood and energy levels but may also lead to potential neurotoxicity if misused .
  • Serotonin Interaction : There are indications that the compound may also interact with serotonin receptors, which could influence mood regulation and anxiety levels .

Table 1: Summary of Biological Activities

Activity Type Description References
Dopamine Reuptake InhibitionIncreases dopamine availability in the brain
Serotonin Receptor BindingPotential interaction with serotonin receptors
Stimulant EffectsExhibits stimulant properties akin to other cathinones
CytotoxicityPossible cytotoxic effects noted in some studies

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiles of related compounds within the substituted cathinone class. For example:

  • α-PVP Analog Studies : Research has shown that α-PVP and its analogs exhibit significant binding affinity to dopamine transporters (DAT), suggesting similar mechanisms may apply to 2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one .
  • Neuropharmacological Assessments : A systematic investigation into various analogs revealed that modifications in the side chains significantly alter their potency and selectivity towards neurotransmitter systems. The presence of a naphthalene moiety suggests enhanced lipophilicity, potentially increasing central nervous system penetration .
  • Toxicological Evaluations : Reports indicate that while some derivatives exhibit low cytotoxicity at certain concentrations, others show increased toxicity under specific conditions. This variability underscores the importance of careful dose management and further research into long-term effects .

Q & A

Q. How can the structural identity of this compound be confirmed in synthetic batches?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the pyrrolidine and tetrahydronaphthalenyl moieties. For example, the pyrrolidine ring protons typically resonate between δ 2.5–3.5 ppm, while aromatic protons in the tetrahydronaphthalenyl group appear around δ 6.5–7.5 ppm .
  • High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₉H₂₇NO·HCl; exact mass: 329.18 g/mol for the free base). Electrospray ionization (ESI) in positive mode is recommended for hydrochloride salt detection .
  • Fourier-transform infrared spectroscopy (FTIR) identifies characteristic carbonyl (C=O) stretches (~1700 cm⁻¹) and amine hydrochloride (N⁺–H) bands (~2500 cm⁻¹) .

Q. What synthetic routes are optimal for producing high-purity batches?

Methodological Answer:

  • Acylation of tetrahydronaphthalen-2-yl precursors with pentan-1-one derivatives, followed by pyrrolidine substitution. Meltzer et al. (2006) describe analogous methods for pyrovalerone synthesis, using reflux conditions (e.g., 80°C, 12 hours) in anhydrous dichloromethane with triethylamine as a base .
  • Purification via recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Monitor intermediates using thin-layer chromatography (TLC) .

Q. What analytical parameters are critical for quality control?

Methodological Answer:

  • Purity assessment : Use HPLC-UV (C18 column, 220 nm detection) with a mobile phase of acetonitrile/ammonium formate buffer (pH 3.0). Retention times should align with reference standards .
  • Melting point : The hydrochloride salt typically melts at 180–185°C .
  • Residual solvent analysis : Gas chromatography (GC) with flame ionization detection (FID) ensures compliance with ICH Q3C guidelines (e.g., <500 ppm for dichloromethane) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Refer to Safety Data Sheets (SDS) for hazard classification (e.g., acute toxicity Category 4, H302). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation or skin contact due to potential psychoactive effects .

Advanced Research Questions

Q. How can in vitro pharmacological profiles be systematically evaluated?

Methodological Answer:

  • Monoamine transporter assays : Use transfected HEK-293 cells expressing dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Measure inhibition via radiolabeled substrates (e.g., [³H]dopamine uptake). Compare potency (IC₅₀) to reference cathinones like β-TH-naphyrone .
  • Functional selectivity : Employ calcium flux assays (FLIPR) to assess receptor activity (e.g., TAAR1 or 5-HT₂B) .

Q. How should contradictory data between in vitro and behavioral studies be resolved?

Methodological Answer:

  • Orthogonal validation : Cross-check in vitro transporter inhibition with microdialysis in rodent models (e.g., striatal dopamine levels). Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) .
  • Metabolite interference : Use LC-HRMS to identify active metabolites (e.g., N-demethylated derivatives) that may contribute to in vivo effects .

Q. What advanced techniques address challenges in detecting trace impurities?

Methodological Answer:

  • Magnetic dispersive solid-phase extraction (MDSPE) with Fe₃O₄@C18 sorbents isolates impurities from synthetic mixtures. Couple with direct analysis in real time HRMS (DART-HRMS) for rapid screening (limit of detection: ~0.1 ng/mL) .
  • Chiral chromatography resolves enantiomeric impurities (e.g., accidental synthesis of R/S isomers) using cellulose-based columns .

Q. How are metabolic pathways elucidated in preclinical models?

Methodological Answer:

  • In vitro hepatocyte incubations : Incubate with pooled human liver microsomes (HLM) and NADPH. Quench reactions at intervals (0–120 min) and analyze via LC-HRMS to identify phase I (oxidation, N-demethylation) and phase II (glucuronidation) metabolites .
  • Stable isotope labeling : Synthesize deuterated analogs to track metabolic stability (e.g., deuterium at pyrrolidine or pentanone positions) .

Q. What methods ensure batch-to-batch consistency in purity for pharmacological studies?

Methodological Answer:

  • Quantitative NMR (qNMR) : Use dimethyl sulfone as an internal standard to quantify active pharmaceutical ingredient (API) content (>98% purity) .
  • Impurity profiling : Compare against EP/Pharmaceutical impurity standards (e.g., 1,5-bis(6-methoxynaphthalen-2-yl)pentan-3-one) using UPLC-UV/HRMS .

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